molecular formula C9H7NO2 B076983 4-Cyanophenyl acetate CAS No. 13031-41-9

4-Cyanophenyl acetate

Cat. No. B076983
CAS RN: 13031-41-9
M. Wt: 161.16 g/mol
InChI Key: CJGXWABHYYJNJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-cyanophenyl acetate often involves innovative methods to improve efficiency, selectivity, or environmental impact. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, showcasing the utility of cyanophenyl-related reagents in complex organic synthesis (Thalluri et al., 2014). Additionally, the introduction of [1-cyano-2-(2-iodophenyl)]ethylidene groups as acetal-protecting groups for carbohydrate thioglycoside donors highlights the versatility of cyanophenyl compounds in carbohydrate chemistry (Crich & Bowers, 2006).

Molecular Structure Analysis

The structural analysis of cyanophenyl acetate derivatives often involves X-ray crystallography to elucidate their precise molecular configurations. For example, the structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate has been determined, revealing the orthorhombic crystal class and detailing intermolecular hydrogen bonding patterns that contribute to its stability and reactivity (Mantelingu et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 4-cyanophenyl acetate and its derivatives plays a crucial role in their applications. Studies have demonstrated various reactions, such as the carbopalladation of nitriles for the synthesis of 3,4-disubstituted 2-aminonaphthalenes, showcasing the compound's involvement in complex reaction mechanisms and its potential for creating valuable chemical entities (Tian et al., 2003).

Scientific Research Applications

  • Biological Oxidation : The study by Cerniglia, Baalen, and Gibson (1980) investigated the oxidation of biphenyl by the Cyanobacterium Oscillatoria sp., which forms 4-hydroxybiphenyl. This process is relevant for understanding microbial degradation of aromatic compounds, which has implications for environmental remediation and biotransformation processes (Cerniglia, Baalen, & Gibson, 1980).

  • Micro-Reactor Technology : Plouffe, Roberge, and Macchi (2016) examined the mass transfer rates in micro-reactors using the two-phase alkaline hydrolysis of 4-nitrophenyl acetate. Their research contributes to the understanding of flow regimes in micro-reactors, which is important for the development of efficient chemical synthesis processes (Plouffe, Roberge, & Macchi, 2016).

  • Green Chemistry in Drug Synthesis : Costa et al. (2012) developed a microscale experiment for undergraduates focusing on green Suzuki coupling using water as the primary solvent to make ethyl (4-phenylphenyl)acetate, demonstrating the application of 4-Cyanophenyl acetate derivatives in green chemistry and pharmaceutical research (Costa et al., 2012).

  • Photodynamic Therapy : Wang et al. (2009) studied (4-cyanophenyl)porphyrins, measuring their singlet-oxygen quantum yields and DNA photocleavage activities. This research highlights the potential application of such compounds in two-photon-absorption photodynamic therapy, which is significant for cancer treatment (Wang et al., 2009).

  • Chromatographic Properties : Dhanesar and Poole (1982) provided a route for preparing cyanophenyl ethers, useful as polar thermally stable liquid phases in gas chromatography. Understanding these properties is crucial for improving analytical techniques in chemistry (Dhanesar & Poole, 1982).

properties

IUPAC Name

(4-cyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXWABHYYJNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027741
Record name Benzonitrile, 4-(acetyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl acetate

CAS RN

13031-41-9
Record name 4-(Acetyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cyanophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(acetyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-(acetyloxy)-
Source EPA DSSTox
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Record name 4-cyanophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-CYANOPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
LIN Ji-bo, MU Can-xian - Journal of Chinese Mass Spectrometry …, 2003 - jcmss.com.cn
… The result indicates that impurity Ⅰ, Ⅱ and Ⅲ is methyl caprylate, 2,6-dibromo-4-cyanophenyl acetate, 2,6-dibromo-4-methoxycarbonyphenyl octanoate, respectively. …
Number of citations: 0 www.jcmss.com.cn
AR Butler, IH Robertson, LA Rudkin - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… 4-Cyanophenyl acetate has an anion of intermediate leaving tendency. Its behaviour is … to that obtained in the hydrolysis of 4-cyanophenyl acetate. With very small values of k,/k, the …
Number of citations: 4 pubs.rsc.org
GP Ellis, D Shaw - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… -5-yl)chromones have been shown to commercially available 4-hydroxybenzonitrile by a possess a high degree of antiallergic activity-l We now Fries reaction on 4-cyanophenyl acetate…
Number of citations: 16 pubs.rsc.org
WL Xing, DG Liu, MC Fu - RSC advances, 2021 - pubs.rsc.org
A transition-metal-free decarboxylative thiolation protocol is reported in which primary, secondary, tertiary (hetero)aryl acetates and α-CN substituted acetates undergo the …
Number of citations: 1 pubs.rsc.org
AB Maude, A Williams - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… 1 (a) Butylaminolysis of 4-cyanophenyl acetate in acetronitrile solution (both k1 and k2 are measurable). Inset: butylaminolysis of 4nitrophenyl acetate in acetonitrile solution (only k1 is …
Number of citations: 84 pubs.rsc.org
DL Zhu, HX Li, ZM Xu, HY Li, DJ Young… - Organic Chemistry …, 2019 - pubs.rsc.org
… The irradiation of (dtbbpy)-4-cyanophenylnickel(II) bromide and CsOAc with TXO in DMSO under visible light for 24 h led to the formation of 4-cyanophenyl acetate (3av) in 81% yield (…
Number of citations: 45 pubs.rsc.org
O Khersonsky, DS Tawfik - Biochemistry, 2005 - ACS Publications
… The same effect is observed with cyano substituents, the k cat of 3-cyanophenyl acetate (25) is 125 s - 1 , while the k cat of 4-cyanophenyl acetate (20) is 23 s - 1 . Because the pK a …
Number of citations: 520 pubs.acs.org
N Tokuriki, CJ Jackson, L Afriat-Jurnou… - Nature …, 2012 - nature.com
Optimization processes, such as evolution, are constrained by diminishing returns—the closer the optimum, the smaller the benefit per mutation, and by tradeoffs—improvement of one …
Number of citations: 217 www.nature.com
J Zhou, H Qian, H Zhang, H Gao… - Letters in Drug …, 2010 - ingentaconnect.com
… Reaction of commercial available 4-cyanophenol (1) with acetic anhydride in NaOH solution gave 4-cyanophenyl acetate (2) of sufficient purity to be used without further purification. …
Number of citations: 4 www.ingentaconnect.com
D Zhu, JE Stearns, M Ramirez, L Hua - Tetrahedron, 2006 - Elsevier
A thermostable 7α-hydroxysteroid dehydrogenase (7-HSDH) from Bacteroides fragilis ATCC 25285 was cloned and over-expressed in E. coli, and its substrate specificity and …
Number of citations: 40 www.sciencedirect.com

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